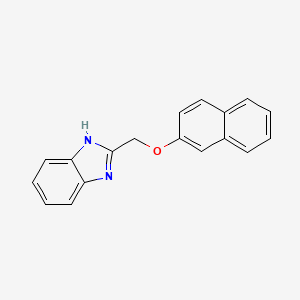
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of naphthalene and benzimidazole
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole has a wide range of scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole typically involves the reaction of 2-naphthol with benzimidazole derivatives. One common method includes the use of multicomponent reactions where 2-naphthol acts as a key starting material . The reaction conditions often involve the use of catalysts such as copper or rhodium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and environmentally friendly synthesis processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, typically using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydro derivatives .
Wirkmechanismus
The mechanism of action of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of key cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Such as naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
Benzimidazole derivatives: Including various substituted benzimidazoles with different functional groups.
Uniqueness
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole is unique due to its combined structural features of naphthalene and benzimidazole, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENYQZRXBUTBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
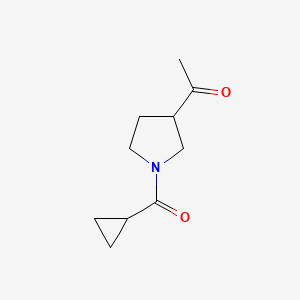
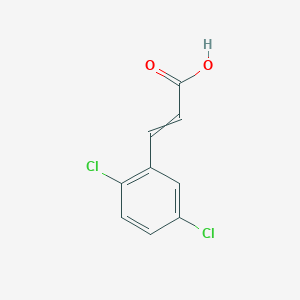
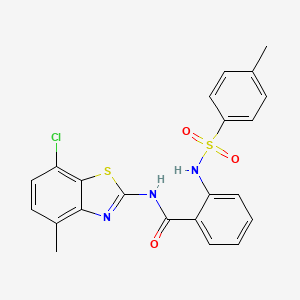
![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2396627.png)
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
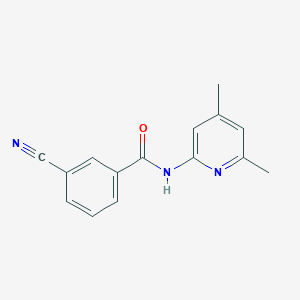
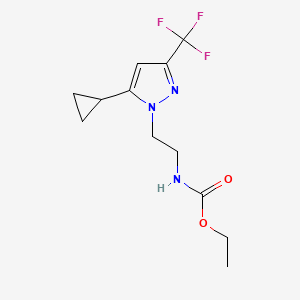
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2396634.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
